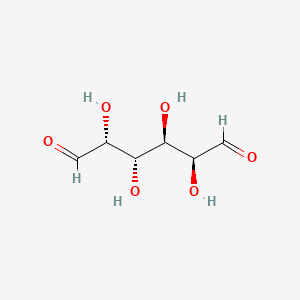
D-Galacto-hexodialdose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-galacto-hexodialdose is a dialdose.
Applications De Recherche Scientifique
Protein Cross-Linking
D-Galacto-hexodialdose, as demonstrated in the research by Schoevaart and Kieboom (2002), has potential applications in protein cross-linking. The study showcased how in situ formed galacto-hexodialdose could be used to cross-link protein residues, offering a novel approach for protein engineering and potentially benefiting fields like material science and biomedicine (Schoevaart & Kieboom, 2002).
Neurodegeneration Prevention
Li et al. (2016) explored the neuroprotective effects of moderate exercise on D-galactose-induced aging in mice, indirectly highlighting the potential role of D-galactose in aging and neurodegeneration studies. Their findings could inform strategies to mitigate neurodegenerative diseases and understand aging mechanisms (Li et al., 2016).
Chemoenzymatic Synthesis
Yu et al. (2010) demonstrated the use of D-galactose in the efficient chemoenzymatic synthesis of β1-3-linked galactosides, which are important for various biochemical processes and could have applications in pharmaceuticals and biotechnology (Yu et al., 2010).
Microbial Interactions and Gut Health
Research by Tannock et al. (2004) showed how oligosaccharides containing D-galactose could impact the fecal microbiota in humans. This has implications for understanding gut health, prebiotic functions, and the development of functional foods (Tannock et al., 2004).
Cellular Protection and Aging Studies
Liu et al. (2013) indicated the potential of hydrogen sulfide in protecting neuronal cells against D-galactose-induced cell injury. This study provides insights into the mechanisms of aging and cellular protection, which could guide the development of anti-aging therapies (Liu et al., 2013).
Propriétés
Nom du produit |
D-Galacto-hexodialdose |
|---|---|
Formule moléculaire |
C6H10O6 |
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedial |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1-6,9-12H/t3-,4+,5+,6- |
Clé InChI |
VYPPEYAOCURAAE-GUCUJZIJSA-N |
SMILES isomérique |
C(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |
SMILES |
C(=O)C(C(C(C(C=O)O)O)O)O |
SMILES canonique |
C(=O)C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



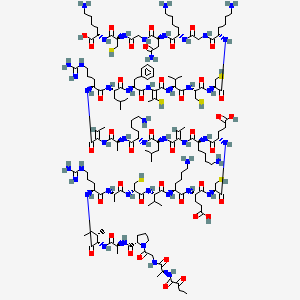
![(2S)-1-[(4S)-2-[2-[(18S,25S)-35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1256422.png)
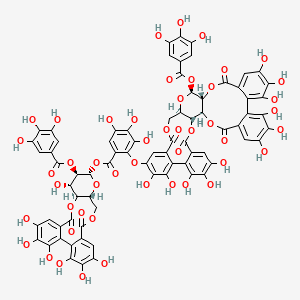
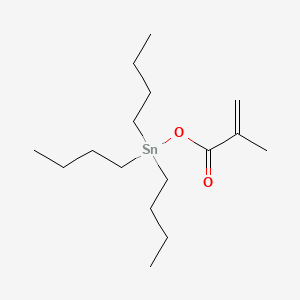
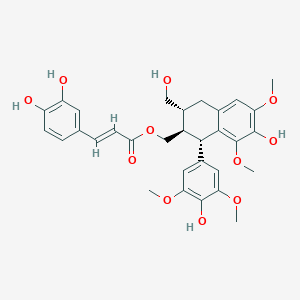
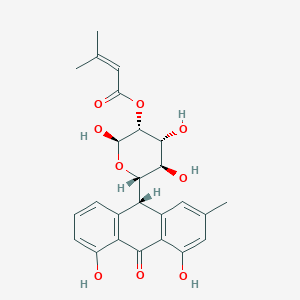
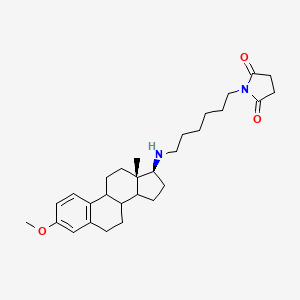
![Pyrido[3,2-d]pyrimidine](/img/structure/B1256433.png)
![5-chloro-2-[(4-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide](/img/structure/B1256434.png)



![N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1256443.png)
![(4E)-4-[(2E,4E)-5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one](/img/structure/B1256444.png)